molecular formula C9H7ClF2O3 B14022610 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde

Cat. No.: B14022610
M. Wt: 236.60 g/mol
InChI Key: JUHKQOUMUZNEBN-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H7ClF2O3. It is a benzaldehyde derivative characterized by the presence of chloro, difluoro, and methoxymethoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Introduction of Chloro and Difluoro Groups: Chlorination and fluorination reactions are carried out to introduce the chloro and difluoro groups at the desired positions on the benzene ring.

    Methoxymethoxy Group Addition: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride in the presence of a base.

    Formylation: Finally, the formyl group is introduced to obtain the benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzoic acid.

    Reduction: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in various chemical reactions.

    Chloro and Difluoro Groups: These groups can participate in halogen bonding and influence the compound’s reactivity and selectivity.

    Methoxymethoxy Group: Provides steric hindrance and can affect the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,3-difluoro-5-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.

    4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of the methoxymethoxy group.

    4-Chloro-2,3-difluoro-5-(trifluoromethoxy)benzaldehyde: Similar structure but has a trifluoromethoxy group instead of the methoxymethoxy group.

Uniqueness

4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

4-chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H7ClF2O3/c1-14-4-15-6-2-5(3-13)8(11)9(12)7(6)10/h2-3H,4H2,1H3

InChI Key

JUHKQOUMUZNEBN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C(=C1)C=O)F)F)Cl

Origin of Product

United States

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